
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, acetamide derivatives are generally synthesized through multi-step chemical reactions including acetylation, esterification, and ester interchange steps.Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically characterized by spectroscopic methods such as IR and MS spectroscopy.Chemical Reactions Analysis
Acetamide derivatives participate in various chemical reactions due to the reactive nature of the acetamide group and the substituents on the phenyl ring.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
Researchers have focused on synthesizing novel compounds incorporating the 1,3,4-oxadiazole moiety and elucidating their structures through advanced analytical techniques. For example, Li Ying-jun demonstrated the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the use of NMR techniques for structural determination (Li Ying-jun, 2012).
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been a significant area of research. A. Evren et al. synthesized 5-methyl-4-phenyl thiazole derivatives as anticancer agents, demonstrating the role of substituting the thioacetamide group for enhancing antitumor activities (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
Antimicrobial and Hemolytic Activity
The antimicrobial and hemolytic activities of 1,3,4-oxadiazole compounds have also been explored. Samreen Gul et al. prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and assessed their activity against selected microbial species, indicating variable efficacy relative to reference standards (Samreen Gul, Aziz‐ur‐Rehman, M. Abbasi, et al., 2017).
Pharmacological Evaluation
Pharmacological evaluations of 1,3,4-oxadiazole derivatives for various potential actions, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, have been conducted. M. Faheem's study on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives exemplifies this multi-faceted pharmacological exploration (M. Faheem, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as sulfonamide derivatives conjugated with acetamide fragments, have been found to inhibitdihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Biochemical Pathways
The compound’s action on DHFR affects the tetrahydrofolate synthesis pathway. This pathway is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in DNA synthesis and cell growth .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized primarily by the liver, and excreted via the kidneys .
Result of Action
The inhibition of DHFR by N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide leads to a decrease in DNA synthesis and cell growth. This can result in the death of rapidly dividing cells, such as cancer cells or microbial cells, thereby exhibiting anticancer and antimicrobial effects .
Eigenschaften
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(16-11)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXMJHQTZUYMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)
![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)
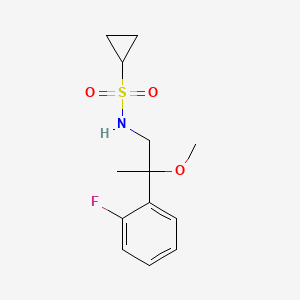
![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)
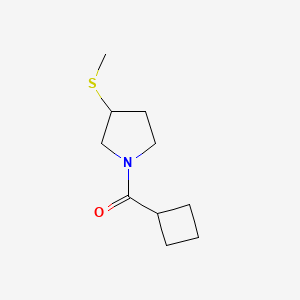
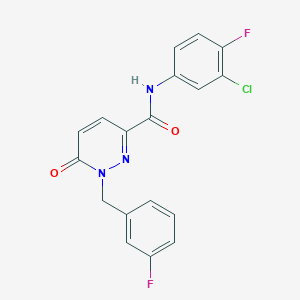
![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

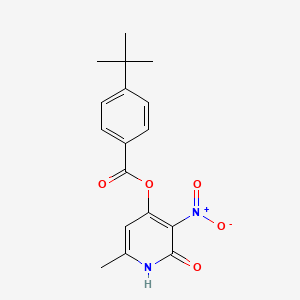
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile](/img/structure/B2768768.png)
![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)
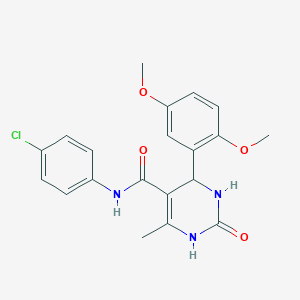
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)